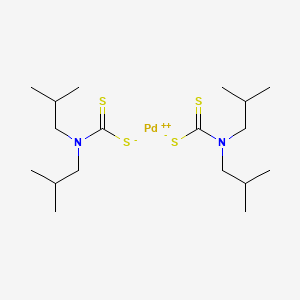

Bis(diisobutyldithiocarbamato)palladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) is a coordination compound where palladium is complexed with N,N-bis(2-methylpropyl)carbamodithioate ligands. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) typically involves the reaction of palladium salts with N,N-bis(2-methylpropyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include ethanol and dichloromethane. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete complexation.

Industrial Production Methods

In industrial settings, the production of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form palladium(IV) complexes.

Reduction: It can be reduced back to palladium(0) or palladium(I) states.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.

Scientific Research Applications

N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.

Industry: It is utilized in the production of advanced materials and in environmental remediation processes.

Mechanism of Action

The mechanism by which N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exerts its effects involves the coordination of palladium with the carbamodithioate ligands. This coordination enhances the stability and reactivity of the palladium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

- N,N-Bis(2-methylpropyl)carbamodithioate,nickel(2+)

- N,N-Bis(2-methylpropyl)carbamodithioate,copper(2+)

- N,N-Bis(2-methylpropyl)carbamodithioate,zinc(2+)

Comparison

Compared to its nickel, copper, and zinc counterparts, N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exhibits unique catalytic properties due to the distinct electronic configuration and reactivity of palladium. This makes it particularly valuable in applications requiring high catalytic efficiency and selectivity.

Biological Activity

Bis(diisobutyldithiocarbamato)palladium (Pd(DSB)₂) is a palladium complex that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its dithiocarbamate ligands, which confer unique properties that enhance its biological activity. The dithiocarbamate moiety is known for its ability to form stable chelates with metal ions, which can influence the reactivity and bioavailability of the metal center.

Biological Activity Overview

The biological activities of Pd(DSB)₂ can be categorized into several key areas:

- Antimicrobial Activity : Dithiocarbamate complexes have been shown to possess significant antimicrobial properties. Studies indicate that Pd(DSB)₂ exhibits enhanced activity against various pathogens, including bacteria and fungi, likely due to the synergistic effect between the metal ion and the dithiocarbamate ligand .

- Anti-inflammatory Effects : Research has demonstrated that palladium complexes can modulate inflammatory responses. For instance, a related palladium complex was found to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity : Investigations into the cytotoxic effects of Pd(DSB)₂ reveal a dose-dependent response in cancer cell lines, indicating that it may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound include:

- Metal-Ligand Interaction : The palladium ion's coordination with dithiocarbamate enhances its reactivity towards biological targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes can induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Dithiocarbamate complexes may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of various dithiocarbamate complexes against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that Pd(DSB)₂ showed significant inhibition at concentrations as low as 5 mM, outperforming many conventional antibiotics .

| Compound | Concentration (mM) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 5 | 18 |

| Control Antibiotic (e.g., Penicillin) | 5 | 15 |

Anti-inflammatory Activity

In a model assessing anti-inflammatory effects, Pd(DSB)₂ demonstrated a reduction in paw edema in mice induced by carrageenan. The compound significantly lowered levels of TNF-α and IL-6, indicating effective modulation of inflammatory mediators .

| Treatment Group | Paw Edema (mm) after 3 hours |

|---|---|

| Control | 12 |

| Pd(DSB)₂ (10 mg/kg) | 6 |

Properties

CAS No. |

52613-84-0 |

|---|---|

Molecular Formula |

C18H36N2PdS4 |

Molecular Weight |

515.2 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)carbamodithioate;palladium(2+) |

InChI |

InChI=1S/2C9H19NS2.Pd/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

KPDYTMBIXSQQQU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Pd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.